molecular formula C18H17N5O2 B2704352 (3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(pyridin-3-yl)methanone CAS No. 2034591-37-0

(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(pyridin-3-yl)methanone

Cat. No.: B2704352
CAS No.: 2034591-37-0
M. Wt: 335.367
InChI Key: GFTIQTCAFIDDRV-UHFFFAOYSA-N
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Description

The compound (3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(pyridin-3-yl)methanone is a derivative of azetidin-3-ylmethanol . It’s used as a CCR6 receptor modulator for the treatment or prevention of various diseases, conditions, or disorders .

Scientific Research Applications

1. Neurological Disorder Research

  • Development of mGlu5 Positive Allosteric Modulators : A study by Conde-Ceide et al. (2015) discussed the synthesis of (2(phenoxymethyl)-6,7-dihydrooxazolo[5,4-c]pyridine-5(4H)-yl(aryl)methanones, which are potent and selective mGlu5 positive allosteric modulators. These compounds show promise in preclinical models of schizophrenia.

2. Anticancer and Antimicrobial Research

  • Synthesis of Heterocyclic Compounds for Anticancer and Antimicrobial Applications : Research by Katariya et al. (2021) explored the synthesis of novel biologically potent heterocyclic compounds, including those related to the chemical structure , showing potential for anticancer and antimicrobial activities.

3. Synthesis of Pharmaceutical Compounds

  • Synthesis of Trans N-Substituted Pyrrolidine Derivatives : A study by Prasad et al. (2021) highlights the synthesis of N-substituted pyrrolidine derivatives with 1,2,4-triazole rings. These derivatives are crucial in producing clinical drugs with various therapeutic applications.

4. Antibiotics Synthesis

  • Key Intermediate for β-lactam Antibiotics : Cainelli et al. (1998) in their work “A practical synthesis of a key intermediate for the production of β-lactam antibiotics” discussed the synthesis of related compounds, demonstrating their importance in the production of β-lactam antibiotics, a crucial class of antibiotics.

5. Corrosion Inhibition

  • Corrosion Inhibitors for Mild Steel : The study by Ma et al. (2017) investigated (1-(pyridin-4-ylmethyl)-1H-1,2,3- triazole-4-yl)methanol as a corrosion inhibitor for mild steel, showing the application of such compounds in material science and engineering.

6. Organic Synthesis and Catalysis

  • Catalyst for Huisgen 1,3-dipolar Cycloadditions : Research by Ozcubukcu et al. (2009) revealed the use of a tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand in catalyzing Huisgen 1,3-dipolar cycloaddition reactions, which are significant in synthetic organic chemistry.

Mechanism of Action

Properties

IUPAC Name

[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]-pyridin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O2/c24-18(14-5-4-8-19-9-14)22-11-16(12-22)23-10-15(20-21-23)13-25-17-6-2-1-3-7-17/h1-10,16H,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFTIQTCAFIDDRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CN=CC=C2)N3C=C(N=N3)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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